

# 2,4-Xylidine-D6 molecular weight and formula

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Compound of Interest

Compound Name: 2,4-Xylidine-D6

Cat. No.: B15136332

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# Technical Guide: 2,4-Xylidine-D6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,4-Xylidine-D6**, a deuterated analog of 2,4-Xylidine. This isotopically labeled compound is of significant interest in pharmaceutical research and development, primarily as an internal standard for quantitative analysis. Its properties and applications are detailed herein to support its effective use in a laboratory setting.

## **Core Molecular Information**

**2,4-Xylidine-D6**, also known as 2,4-Dimethylaniline-D6, is a stable isotope-labeled version of 2,4-Xylidine where six hydrogen atoms on the two methyl groups have been replaced with deuterium.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>5</sub> D <sub>6</sub> N	[1]
Molecular Weight	127.22 g/mol	[1]
CAS Number	1071170-27-8	[1][2]
Unlabeled CAS Number	95-68-1	[1]





# Physicochemical Properties (of non-deuterated 2,4-Xylidine)

Detailed physicochemical data for **2,4-Xylidine-D6** is not readily available. However, the properties of the non-deuterated form, **2,4-Xylidine**, provide a close approximation.

Property	Value	Source
Appearance	Colorless to tan, oily liquid	
Melting Point	10 - 12 °C	[3]
Boiling Point	214 °C	[3]
Density	0.984 g/cm³ at 25 °C	[3]
LogP	1.96	[3]

## **Applications in Research and Drug Development**

The primary application of **2,4-Xylidine-D6** is as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (LC-MS or GC-MS). The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of analytical measurements. By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be corrected for, a technique known as isotope dilution mass spectrometry.

2,4-Xylidine is a known metabolite of some pharmaceutical compounds and a precursor in the synthesis of various chemicals. Therefore, **2,4-Xylidine-D6** is valuable for pharmacokinetic studies, metabolic profiling, and environmental analysis where accurate quantification of 2,4-Xylidine is crucial.

## **Experimental Protocols**

While a specific, detailed experimental protocol for the use of **2,4-Xylidine-D6** is not publicly available, a generalized procedure for its use as an internal standard in the quantification of 2,4-Xylidine in a biological matrix by LC-MS/MS is provided below. This protocol is based on established methods for the analysis of aromatic amines.



Objective: To quantify the concentration of 2,4-Xylidine in a plasma sample using **2,4-Xylidine- D6** as an internal standard.

#### Materials:

- Plasma sample
- 2,4-Xylidine analytical standard
- **2,4-Xylidine-D6** internal standard solution (of known concentration)
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Centrifuge
- LC-MS/MS system

#### Procedure:

- Sample Preparation:
  - Thaw plasma samples to room temperature.
  - $\circ$  To 100  $\mu$ L of plasma, add 10  $\mu$ L of the **2,4-Xylidine-D6** internal standard solution.
  - Add 200 μL of acetonitrile to precipitate proteins.
  - Vortex for 1 minute.
  - Centrifuge at 10,000 rpm for 10 minutes.
  - Collect the supernatant.



- Solid Phase Extraction (SPE):
  - Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  - Load the supernatant onto the SPE cartridge.
  - Wash the cartridge with 1 mL of 5% methanol in water.
  - Elute the analyte and internal standard with 1 mL of methanol.
  - Evaporate the eluate to dryness under a gentle stream of nitrogen.
  - Reconstitute the residue in 100 μL of the mobile phase.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC) Conditions:
    - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 μm)
    - Mobile Phase A: 0.1% Formic Acid in Water
    - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
    - Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
    - Flow Rate: 0.3 mL/min
    - Injection Volume: 5 μL
  - Mass Spectrometry (MS) Conditions:
    - Ionization Mode: Positive Electrospray Ionization (ESI+)
    - Monitor the following MRM transitions:
      - 2,4-Xylidine: Precursor ion > Product ion (to be determined based on instrumentation)



- 2,4-Xylidine-D6: Precursor ion > Product ion (to be determined based on instrumentation)
- Quantification:
  - Prepare a calibration curve using known concentrations of the 2,4-Xylidine analytical standard, with a fixed amount of the 2,4-Xylidine-D6 internal standard added to each calibration point.
  - Calculate the ratio of the peak area of 2,4-Xylidine to the peak area of 2,4-Xylidine-D6 for each sample and calibration standard.
  - Determine the concentration of 2,4-Xylidine in the samples by interpolating from the calibration curve.

### **Visualizations**

Below is a diagram illustrating the general workflow for using **2,4-Xylidine-D6** as an internal standard in a quantitative analysis.



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Caption: Workflow for quantitative analysis using an internal standard.

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